N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
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Overview
Description
N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazoloquinoxaline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropylphenoxy group: This step involves the nucleophilic substitution reaction, where the phenoxy group is introduced to the triazoloquinoxaline core.
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinoxaline derivatives.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted triazoloquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylphenyl)acetamide
- 2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropylphenoxy group and the specific positioning of the methylphenyl group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-17(2)19-11-13-21(14-12-19)35-26-25-30-31(16-24(33)28-20-8-6-7-18(3)15-20)27(34)32(25)23-10-5-4-9-22(23)29-26/h4-15,17H,16H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRJAGCOOHMITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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